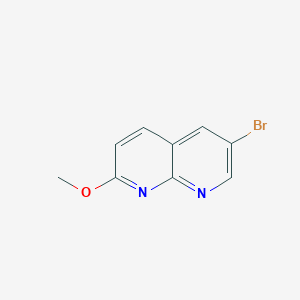

6-Bromo-2-methoxy-1,8-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-methoxy-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-3-2-6-4-7(10)5-11-9(6)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDENQYQTQQVHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NC=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Methoxy 1,8 Naphthyridine and Analogues

Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Ring System

The formation of the bicyclic 1,8-naphthyridine core is a fundamental step in the synthesis of its derivatives. Various synthetic strategies have been developed to efficiently construct this scaffold.

Classical Cyclization Reactions (e.g., Friedlander, Gould-Jacobs, Combes)

Classical named reactions provide foundational and versatile routes to the 1,8-naphthyridine skeleton, typically by forming the second pyridine (B92270) ring onto a pre-existing pyridine starting material.

Friedländer Annulation: This is one of the most direct and widely used methods for synthesizing 1,8-naphthyridines. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.orgorganic-chemistry.org The process is typically catalyzed by either an acid or a base. organic-chemistry.org Modern variations have focused on developing more environmentally benign and efficient conditions. For instance, the use of ionic liquids as both solvent and catalyst has been shown to promote the reaction effectively. nih.gov Other reported catalysts include p-toluenesulfonic acid, neodymium(III) nitrate hexahydrate, and molecular iodine, with some procedures being performed under solvent-free microwave irradiation to accelerate the reaction. organic-chemistry.orgnih.gov A particularly green approach involves performing the reaction in water using a biocompatible ionic liquid like choline hydroxide as the catalyst, which can provide excellent yields on a gram scale. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | 99% | acs.org |

| 2-Aminonicotinaldehyde | Cyclohexanone | [Bmmim][Im] (ionic liquid), 50°C | 1,2,3,4-Tetrahydroacridine | Moderate | nih.gov |

| 2-Aminonicotinaldehyde | Phenylacetonitrile | p-Toluenesulfonic acid, solvent-free, MW | 2-Phenyl-1,8-naphthyridine-3-carbonitrile | High | organic-chemistry.org |

Gould-Jacobs Reaction: While classically used for the synthesis of quinolines, the Gould-Jacobs reaction can be adapted to produce 4-hydroxy-1,8-naphthyridine derivatives (which exist in equilibrium with their 4-oxo tautomers). The reaction involves the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. nih.govscbt.com The initial substitution is followed by a thermal or acid-catalyzed intramolecular cyclization. nih.gov The resulting ester can then be saponified and decarboxylated if the unsubstituted 4-hydroxy derivative is desired. nih.gov This method is particularly effective when the aminopyridine contains electron-donating groups. nih.gov

Combes Reaction: The Combes synthesis provides a route to 2,4-disubstituted 1,8-naphthyridines. Analogous to its application in quinoline synthesis, this reaction involves the acid-catalyzed condensation of a 2-aminopyridine with a β-diketone. tubitak.gov.tr The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to yield the aromatic 1,8-naphthyridine product.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like 1,8-naphthyridines in a single step, which is advantageous for building molecular libraries. A common approach is a three-component condensation involving a substituted 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile or ethyl cyanoacetate. organic-chemistry.org These reactions can be catalyzed by a Lewis acid, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), and proceed under mild conditions at room temperature to afford highly functionalized 1,8-naphthyridine derivatives in good yields. organic-chemistry.orgresearchgate.net

Another MCR approach involves the catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which provides a regioselective and environmentally friendly route to functionalized organic-chemistry.orgchemicalbook.comnaphthyridine derivatives. acs.org

Cascade Annulation and Intramolecular Cyclizations

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple bonds in a single synthetic operation. These processes are initiated by a single event that triggers subsequent intramolecular reactions. The intramolecular cyclization of appropriately substituted pyridine derivatives is a key strategy for forming the second ring of the 1,8-naphthyridine system. For example, a γ-pyridyl amine can undergo an N-arylative cyclization to form a tetrahydro-1,8-naphthyridine, which can then be oxidized to the aromatic product. organic-chemistry.org This cyclization can be promoted by palladium catalysts or occur via an SNAr mechanism. organic-chemistry.org

Palladium-Mediated Cross-Coupling Reactions

While often used for adding substituents to a pre-formed ring, palladium-catalyzed reactions can also be employed in the construction of the heterocyclic core itself. A key strategy is the intramolecular Mizoroki-Heck reaction. tubitak.gov.tr In this approach, a 2-chloropyridine bearing an N-allyl or N-vinyl substituent at the 3-position can undergo an intramolecular C-C bond formation to close the second ring. This method is a powerful tool for creating the fused bicyclic system and has been applied to the synthesis of various naphthyridine isomers. organic-chemistry.org

Regioselective Introduction of Bromo and Methoxy (B1213986) Substituents

The synthesis of 6-Bromo-2-methoxy-1,8-naphthyridine requires a carefully planned sequence to ensure the correct placement of both the bromine atom and the methoxy group. Direct electrophilic bromination of the 1,8-naphthyridine ring is challenging due to the electron-deficient nature of the pyridine rings, which deactivates them towards electrophilic attack. nih.gov Therefore, a more robust strategy involves constructing the ring system from a precursor that already contains the bromo substituent.

A plausible synthetic route proceeds as follows:

Cyclization: Start with a 2-amino-5-bromopyridine derivative to construct the bicyclic core. Reaction of tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate with sodium methoxide in methanol leads to cyclization, affording 6-bromo-1,8-naphthyridin-2(1H)-one. chemicalbook.com This compound exists as a tautomer of 6-bromo-1,8-naphthyridin-2-ol. chemicalbook.comfishersci.com

Chlorination: The hydroxyl group at the C-2 position is converted into a more reactive leaving group. This is typically achieved by treating the 6-bromo-1,8-naphthyridin-2-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-2-chloro-1,8-naphthyridine. masterorganicchemistry.com

Methoxylation: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 1,8-naphthyridine ring makes the C-2 position, now bearing a chloro group, susceptible to attack by nucleophiles. Treatment with sodium methoxide (NaOMe) displaces the chloride ion, installing the methoxy group to yield the final product, this compound.

Halogenation Procedures

As outlined above, the most effective halogenation procedure for achieving the 6-bromo substitution pattern is to incorporate the bromine atom into the starting pyridine material before the construction of the second ring. A common precursor, 2-amino-5-bromopyridine, can be synthesized by the bromination of 2-aminopyridine. researchgate.net This "bottom-up" approach circumvents the difficulties and poor regioselectivity associated with the direct electrophilic bromination of the electron-deficient 1,8-naphthyridine nucleus. nih.gov

Alkoxylation and O-Demethylation Approaches

Alkoxylation, specifically methoxylation, is a crucial step in the synthesis of 2-methoxy-1,8-naphthyridine derivatives. A common strategy involves the nucleophilic displacement of a suitable leaving group, typically a halide, at the C2 position of the 1,8-naphthyridine ring. For instance, a 2-chloro-1,8-naphthyridine derivative can be converted to its 2-methoxy counterpart by reaction with sodium methoxide researchgate.net. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Conversely, O-demethylation is employed to convert a methoxy group into a hydroxyl group, which can be a key functional handle for further derivatization. A widely used and potent reagent for this transformation is boron tribromide (BBr₃) chem-station.com. The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond chem-station.com. This method is particularly effective but requires careful handling due to the reactivity of BBr₃ with moisture chem-station.com. Other reagents for O-demethylation include strong protic acids like 47% hydrobromic acid (HBr) chem-station.com.

Directed ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings organic-chemistry.orgwikipedia.org. This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents organic-chemistry.orgwikipedia.org.

The methoxy group is known to be a moderately effective DMG organic-chemistry.org. In the context of this compound, the methoxy group at the C2 position could potentially direct lithiation to the C3 position. However, the application of DoM to π-deficient heterocycles like pyridine and its fused derivatives, such as 1,8-naphthyridine, requires careful consideration. Nucleophilic addition of the organolithium reagent to the electron-deficient ring can be a competing reaction uwindsor.caharvard.edu. The choice of the organolithium reagent and reaction conditions is therefore critical to favor the desired deprotonation over addition uwindsor.caharvard.edu. The resulting lithiated species can then react with electrophiles to introduce substituents at the C3 position.

Synthesis of Key Precursors and Starting Materials

The synthesis of this compound relies on the availability of suitably substituted precursors. A key synthetic route to the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent nih.govrsc.orgconnectjournals.comacs.orgacs.org. By selecting appropriately substituted starting materials, various functional groups can be incorporated into the final naphthyridine product.

A significant precursor for the title compound is a 2-chloro-1,8-naphthyridine derivative. This can be synthesized through the Vilsmeier-Haack reaction of N-(pyridin-2-yl) acetamides. This reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to effect cyclization and concomitant chlorination, often yielding 2-chloro-3-formyl-1,8-naphthyridines researchgate.netsemanticscholar.orgresearchgate.netekb.eg. The bromine at the C6 position would typically be introduced on the initial pyridine ring. The resulting 2-chloro-6-bromo-1,8-naphthyridine can then be converted to this compound via methoxylation, as described in section 2.2.2.

Derivatization Strategies Applied to this compound

Once the this compound scaffold is assembled, it can be further modified at several positions to generate a library of analogues.

Transformations at the Bromine Moiety (e.g., Nucleophilic Displacement, Metal-Catalyzed Coupling)

The bromine atom at the C6 position is a versatile handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution: While nucleophilic aromatic substitution (SNA) on unactivated aryl halides can be challenging, the electron-deficient nature of the 1,8-naphthyridine ring can facilitate such reactions at the C6 position with strong nucleophiles under forcing conditions youtube.comyoutube.comyoutube.comyoutube.commasterorganicchemistry.com.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-naphthyridine with boronic acids or their esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C6 position semanticscholar.orgresearchgate.netnih.govmdpi.com.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-naphthyridine with a wide range of primary and secondary amines, providing access to 6-amino-1,8-naphthyridine derivatives wikipedia.orgorganic-chemistry.orgresearchgate.netchemrxiv.org.

| Reaction Type | Reagents | Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 6-R-2-methoxy-1,8-naphthyridine (R = aryl, vinyl, etc.) |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | 6-(R¹R²N)-2-methoxy-1,8-naphthyridine |

Reactions Involving the Methoxy Group

The primary reaction involving the methoxy group at the C2 position is its conversion to a hydroxyl group via O-demethylation, as detailed in section 2.2.2. This transformation is valuable for several reasons:

It allows for the introduction of a hydrogen bond donor.

The resulting hydroxyl group can be further functionalized, for example, through etherification or esterification.

The 2-hydroxy-1,8-naphthyridine exists in tautomeric equilibrium with the corresponding 1,8-naphthyridin-2(1H)-one, which opens up further avenues for derivatization.

| Reaction | Reagent | Product |

| O-Demethylation | BBr₃ or HBr | 6-Bromo-1,8-naphthyridin-2-ol |

Functionalization at Other Ring Positions (e.g., C-3, C-4)

The functionalization of other positions on the this compound ring can be achieved through various methods.

Directed ortho-Metalation: As discussed in section 2.2.3, DoM can be a viable strategy for introducing substituents at the C3 position, directed by the C2-methoxy group.

Friedländer Synthesis: The choice of the dicarbonyl component in the Friedländer synthesis can directly lead to the incorporation of substituents at the C3 and C4 positions of the 1,8-naphthyridine ring nih.govrsc.orgconnectjournals.comacs.orgacs.org. For example, using a substituted β-ketoester can introduce a substituent at C3 and a carboxylate group at C4, which can be further manipulated.

Vilsmeier-Haack Reaction: As mentioned in section 2.3, the Vilsmeier-Haack reaction on N-(pyridin-2-yl) acetamides introduces a formyl group at the C3 position of the resulting 2-chloro-1,8-naphthyridine researchgate.netsemanticscholar.orgresearchgate.netekb.eg. This aldehyde functionality is a versatile handle for a wide range of subsequent transformations, such as oxidation, reduction, and condensation reactions.

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral 1,8-naphthyridine derivatives can be approached through various asymmetric synthesis techniques. These include the use of chiral catalysts and ligands to control the stereochemical outcome of reactions that form or functionalize the heterocyclic core.

One notable strategy involves the application of novel chiral 1,8-naphthyridine-based ligands in catalysis. These ligands can be used to induce chirality in reactions involving other molecules. For instance, a copper-catalyzed atroposelective construction of C-O axially chiral compounds has been developed utilizing such ligands. nih.govrsc.org In this approach, the inherent chirality of the 1,8-naphthyridine-based ligand is transferred during the catalytic cycle to create non-biaryl axially chiral products. The process involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between dialkynyl diaryl ethers and benzyl azides. The unique binding mode of the 1,8-naphthyridine moiety is considered crucial for the high degree of asymmetric induction observed. nih.gov The reaction proceeds under mild conditions and demonstrates high enantioselectivity for a range of substrates. nih.govrsc.org

A plausible mechanism for this transformation suggests a synergistic interplay of desymmetrization and kinetic resolution. nih.govrsc.org The copper catalyst, coordinated to the chiral 1,8-naphthyridine ligand, first reacts with the dialkynyl diaryl ether in a desymmetrization step to form a copper(I) acetylide at one of the two alkyne sites. The subsequent cycloaddition with the azide leads to the formation of the chiral triazole product in a key kinetic resolution step. nih.gov

The efficiency of different chiral 1,8-naphthyridine-based ligands in this copper-catalyzed reaction has been evaluated, with the results indicating that the structure of the ligand plays a critical role in the enantioselectivity of the reaction.

| Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |

| L1 | 85 | 94 |

| L2 | 78 | 90 |

| L3 | 92 | 96 |

| L4 | 65 | 88 |

This table presents a selection of chiral 1,8-naphthyridine-based ligands and their performance in the atroposelective synthesis of C-O axially chiral compounds.

Another relevant approach, although demonstrated on a related 1,6-naphthyridine (B1220473) scaffold, is the establishment of a chiral stereogenic center via asymmetric reduction. The asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine was successfully achieved using a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. nih.gov This method was employed to create a chiral center within the naphthyridine core, highlighting a potential pathway for the synthesis of chiral saturated derivatives of 1,8-naphthyridines. nih.gov The process involved the asymmetric reduction of a dihydronaphthyridine intermediate, which could be a viable strategy for introducing chirality to analogues of this compound. nih.gov

While the Friedländer reaction is a common method for the synthesis of 1,8-naphthyridines, its adaptation for enantioselective synthesis can be explored through the use of chiral hydrogen-bond donors as catalysts. acs.org These catalysts have the potential to control the stereochemistry of the condensation reaction that forms the naphthyridine ring system.

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Methoxy 1,8 Naphthyridine

Elucidation of Reaction Pathways and Transition States

The reactivity of 6-Bromo-2-methoxy-1,8-naphthyridine is dominated by the nature of its substituents and the electron-deficient character of the naphthyridine ring system. The primary reaction pathways anticipated for this molecule are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The 1,8-naphthyridine (B1210474) ring is an electron-deficient system, which facilitates nucleophilic attack. In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group (in this case, the bromide ion) is expelled. The rate-determining step is typically the formation of this intermediate. The presence of the nitrogen atoms in the rings enhances the electrophilicity of the carbon atoms, making the ring susceptible to this type of reaction.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the C-6 position makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. While no specific studies on this substrate were found, research on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid suggests that the ortho-methoxy group can influence regioselectivity. nih.gov This effect was attributed to a potential chelation of the palladium catalyst by the oxygen atom of the methoxy (B1213986) group and the pyridine (B92270) nitrogen in the transition state, which could also be a factor in the reactivity of this compound. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. The reaction would couple this compound with a primary or secondary amine. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the naphthyridine scaffold and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is valuable for introducing alkynyl moieties into the structure.

Catalytic Effects and Solvent Influence on Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are critically dependent on the choice of catalyst and solvent, particularly in palladium-catalyzed cross-coupling reactions.

Catalytic Effects: The choice of palladium catalyst, and more specifically the ligand bound to the palladium center, is crucial.

In Buchwald-Hartwig aminations , the development of specialized phosphine (B1218219) ligands has been key to achieving high efficiency. For instance, bulky, electron-rich ligands like (o-biphenyl)P(t-Bu)₂ are known to promote the key steps of oxidative addition and reductive elimination, allowing reactions to proceed under milder conditions and with a broader range of substrates, including various aryl bromides. nih.gov Palladium-catalyzed aminations of other bromo-heterocycles, such as 6-bromopurine (B104554) nucleosides, have shown that catalyst systems like Pd(OAc)₂/Xantphos are effective. nih.gov It is reasonable to assume that a similar catalyst system would be effective for this compound.

For Suzuki-Miyaura reactions , the catalyst performance can be influenced by factors such as steric hindrance and electronic properties. The interaction between the catalyst and the substrate's functional groups, like the potential chelation effect of the methoxy group, can direct the reaction's outcome. nih.gov

Solvent Influence: The solvent plays a multifaceted role, affecting reactant solubility, catalyst stability, and reaction rates.

In palladium-catalyzed reactions, aprotic polar solvents like toluene, dioxane, or THF are commonly employed.

For SNAr reactions, the choice of a polar aprotic solvent such as DMF or DMSO is typical, as they can solvate the cation while leaving the nucleophile relatively free and reactive.

The following table summarizes typical conditions for relevant cross-coupling reactions, which would likely be applicable to this compound.

| Reaction | Catalyst System (Typical) | Base | Solvent |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., Xantphos, BINAP) | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Toluene, DMF |

Analysis of Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects arising from its constituent parts.

Intramolecular Interactions:

Electronic Effects: The two nitrogen atoms in the 1,8-naphthyridine ring act as strong electron-withdrawing groups, which polarizes the ring system. This makes the carbon atoms, particularly those ortho and para to the nitrogens, electrophilic and thus susceptible to nucleophilic attack. The methoxy group at the C-2 position is an electron-donating group through resonance, which can modulate the electron density of the ring. The bromo group at C-6 is electron-withdrawing via induction but can be a leaving group in substitution reactions.

Chelation: A significant potential intramolecular interaction involves the chelation of a metal catalyst. As observed in related systems, the nitrogen atom at position 8 and the oxygen of the methoxy group at position 2 could potentially coordinate to a palladium center during the catalytic cycle of a cross-coupling reaction. nih.gov This chelation could stabilize the transition state and influence the regioselectivity and rate of the reaction.

Intermolecular Interactions:

Catalyst-Substrate Interaction: In catalyzed reactions, the primary intermolecular interaction is between the substrate and the catalyst. The steric bulk of the catalyst's ligands and the substrate itself will influence the approach to the reactive center.

Solvent-Substrate Interaction: The solvent molecules interact with the substrate, affecting its solubility and the stability of any charged intermediates. In SNAr reactions, polar aprotic solvents stabilize the Meisenheimer complex.

Crystal Packing: In the solid state, intermolecular forces such as π-π stacking between the aromatic naphthyridine rings and halogen bonding involving the bromine atom can influence the crystal packing arrangement. While not directly related to reactivity in solution, these forces provide insight into the molecule's electronic distribution and potential for non-covalent interactions.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Methoxy 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-bromo-2-methoxy-1,8-naphthyridine and its analogs, ¹H and ¹³C NMR provide definitive information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The ¹H NMR spectrum of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, shows distinct signals for different protons. For example, the azomethine proton appears as a singlet at δ 9.39 ppm, while methyl protons are observed as a singlet at δ 2.58 ppm. researchgate.net Aromatic protons typically resonate in the range of δ 6.92–7.68 ppm. researchgate.net For the parent 1,8-naphthyridine (B1210474), the proton chemical shifts are also well-documented. chemicalbook.com

¹³C NMR: The chemical shift of the methoxy (B1213986) (OMe) carbon in ¹³C NMR spectra is particularly useful for determining its position on the aromatic ring. researchgate.net For flavonoids with a single OMe substituent in an ortho position, the chemical shift is typically around 56 ±1 ppm. researchgate.net This is in contrast to those with OMe groups in both ortho positions, which resonate at approximately 61.5 ±2 ppm. researchgate.net This distinction arises from the electronic effects of neighboring substituents. researchgate.net Predicted ¹³C NMR data for related methoxy-containing compounds are also available and serve as a useful reference. np-mrd.orgnp-mrd.org

2D NMR: Techniques like Heteronuclear Multiple-Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for unambiguously assigning the site of methoxy substitution. HMBC correlates the methoxy protons with the ipso-carbon of the aromatic ring, while NOESY shows through-space interactions between the methoxy protons and adjacent aromatic protons. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Naphthyridine and Related Scaffolds

| Proton Type | Chemical Shift (ppm) |

| Azomethine H | ~9.39 |

| Aromatic H | ~6.92 - 7.68 |

| Methyl H (of methoxy group) | ~2.58 |

Note: Data derived from a related substituted phenol (B47542) compound. researchgate.net

Vibrational Spectroscopy (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. In the context of this compound, FT-IR can identify characteristic vibrations of the naphthyridine core, the C-Br bond, and the C-O-C ether linkage of the methoxy group.

For instance, in a study of 2-naphthoic acid and 6-bromo-2-naphthoic acid, the solid-phase mid-FTIR spectra were recorded in the 4000–400 cm⁻¹ region. nih.govresearchgate.net The vibrational frequencies were evaluated using density functional theory (DFT) calculations, which aided in the assignment of the observed bands. nih.govresearchgate.net In a related compound, 2-bromo-6-methoxynaphthalene (B28277), the FT-IR spectrum was recorded using the KBr pellet technique. nih.gov For 6-bromo-2-naphthol (B32079), the IR spectrum is also available for comparison. chemicalbook.com The C-O stretching and OH deformation vibrations in similar molecules are typically observed in the regions of 1210-1320 cm⁻¹ and 1400-1440 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| C-O (ether) | Stretching | 1210 - 1320 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| C-Br | Stretching | ~500 - 600 |

Note: Ranges are approximate and can be influenced by the specific molecular environment.

Mass Spectrometry (e.g., LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and High-Resolution Mass Spectrometry (HRMS) are routinely employed.

For a related compound, 6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, the predicted monoisotopic mass is 242.00548 Da. uni.lu HRMS would be able to confirm this mass with high accuracy, providing strong evidence for the molecular formula C₉H₁₁BrN₂O. uni.lu The mass-to-charge ratios (m/z) for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be predicted and observed. uni.lu For example, the predicted m/z for the [M+H]⁺ adduct of this tetrahydro-naphthyridine derivative is 243.01276. uni.lu Similarly, the molecular weight of 6-bromo-1,8-naphthyridin-2-amine (B1337644) is 224.06 g/mol . sigmaaldrich.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of molecules.

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to excited states. For instance, the UV-Vis analysis of 2-bromo-6-methoxynaphthalene was conducted in the 200–800 nm range using DMSO as a solvent. nih.gov

Fluorescence spectroscopy measures the light emitted by a substance as it relaxes from an excited electronic state back to the ground state. Studies on 1,6-naphthyridine (B1220473) derivatives have shown that they exhibit fluorescence with lifetimes of about 10 ns and quantum yields of approximately 0.05-0.1 in various solvents. nih.gov The excited-state pKa of 6-bromo-2-naphthol has been determined, revealing enhanced acidity in the excited state compared to 2-naphthol. nsf.gov

Table 3: Photophysical Properties of Naphthyridine Derivatives

| Property | Value |

| Fluorescence Lifetime | ~10 ns |

| Fluorescence Quantum Yield | ~0.05 - 0.1 |

Note: Data for 1,6-naphthyridine derivatives. nih.gov

Solvatochromism, the change in the color of a substance depending on the solvent polarity, can provide information about the change in dipole moment upon excitation. This has been studied for 1,6-naphthyridine derivatives to estimate their first-order hyperpolarizability. nih.gov

The spectroscopic properties of many nitrogen-containing heterocyclic compounds are pH-dependent due to the protonation/deprotonation of the nitrogen atoms. For instance, a UV-Vis spectroscopic study of 4,4'-azobenzene dicarboxylic acid in aqueous solution demonstrated pH-dependent optical properties. nih.gov At neutral pH, the molecule undergoes photo-induced cis-trans isomerization, while at reduced pH, aggregation is observed. nih.gov The photoresponsive behavior is dependent on both the pH and the conformation of the molecule. nih.gov Similar pH-dependent studies on this compound could reveal important information about its behavior in different chemical environments.

X-ray Crystallography

For example, the crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one has been determined. researchgate.net The compound crystallizes in the monoclinic P2₁/c space group. researchgate.net Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice.

Determination of Molecular Conformation and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound and its derivatives is crucial for understanding its chemical reactivity and biological interactions. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating these structural details.

While a specific, publicly available crystal structure for this compound could not be located for this analysis, studies on closely related 1,8-naphthyridine derivatives provide significant insights into the likely conformational and stereochemical features. For instance, the 1,8-naphthyridine core is known to be essentially planar. The substituents, in this case, a bromo group at position 6 and a methoxy group at position 2, will lie in or very close to this plane.

The conformation of the methoxy group is of particular interest. Due to potential steric interactions with the adjacent nitrogen atom and the hydrogen at position 3, the methyl group of the methoxy substituent may be oriented either towards or away from the N1 nitrogen atom. The rotational barrier around the C2-O bond would determine the preferred conformation in different environments.

NMR spectroscopy serves as a powerful tool for confirming the connectivity and stereochemistry of such molecules in solution. The chemical shifts and coupling constants of the protons on the naphthyridine ring would be consistent with the substitution pattern. For example, the protons at positions 3, 4, 5, and 7 would exhibit characteristic signals in the aromatic region of the 1H NMR spectrum. The methoxy group would present a singlet at a chemical shift value typical for an aryl methyl ether. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide through-space correlations between the methoxy protons and the proton at position 3, offering definitive evidence for the preferred rotational conformation of the methoxy group in solution.

Investigation of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π–π stacking, are fundamental to the stability and physical properties of the crystalline material.

In the case of this compound, the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. While the parent molecule lacks strong hydrogen bond donors, in the presence of co-crystallizing agents with donor groups (e.g., water, alcohols), or in derivatives incorporating such groups, the formation of hydrogen bonds is highly probable.

A more prominent interaction expected in the crystal structure of this compound is π–π stacking. The planar, electron-deficient 1,8-naphthyridine ring system is prone to stacking interactions with adjacent molecules. These interactions can be either face-to-face or offset, where the rings are partially displaced relative to one another. The presence of the bromo and methoxy substituents can influence the nature and geometry of these stacking interactions.

Furthermore, the bromine atom at position 6 can participate in halogen bonding. This is a directional non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of a neighboring molecule. This type of interaction has been increasingly recognized as a significant force in directing the self-assembly of halogenated organic molecules in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of naphthyridine derivatives. Methodologies such as using the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set are commonly employed to perform these calculations. researchgate.netresearchgate.net Such studies provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic nature.

DFT calculations are instrumental in predicting the electronic structure of 6-Bromo-2-methoxy-1,8-naphthyridine. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These calculations can identify the most probable sites for electrophilic and nucleophilic attacks, providing insight into how the molecule will interact with other chemical species. For instance, in related heterocyclic systems, the analysis of FMOs helps in understanding structure-activity relationships. researchgate.net

The photophysical properties of this compound can be theoretically explored using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the electronic absorption spectra, predicting the wavelengths at which the molecule absorbs light. researchgate.netresearchgate.net These calculations help in understanding the electronic transitions occurring within the molecule upon photoexcitation. The results from TD-DFT, such as oscillator strengths and transition energies, are valuable for designing molecules with specific optical properties, which is relevant for applications in materials science and as fluorescent probes.

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are essential for understanding the interactions of this compound with biological macromolecules, a crucial step in drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1,8-naphthyridine (B1210474) derivatives, which are known to exhibit a wide range of biological activities including anticancer and antimicrobial effects, docking studies can identify potential therapeutic targets. researchgate.netnih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, such as a kinase or DNA topoisomerase. researchgate.netnih.gov The docking algorithm then samples various conformations and orientations of the ligand, calculating the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and pi-cation interactions, between the ligand and amino acid residues in the active site. nih.gov For example, studies on similar naphthyridine scaffolds have shown interactions with key residues like Lys52 and Ala100 in the hinge region of kinases. nih.gov

Table 1: Illustrative Docking Analysis of Naphthyridine Scaffolds with Kinase Targets

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1,6-Naphthyridine (B1220473) | CDK8 | - | Ala100, Lys52, Arg356 | H-Bond, Pi-Cation |

| Quinazoline | EGFR | -6.7 | - | H-Bond |

| 1,8-Naphthyridine | Topoisomerase II | -95.16 | DNA bases | H-Bond (Intercalation) |

This table is illustrative and based on findings for related heterocyclic compounds to demonstrate the type of data generated from molecular docking studies. researchgate.netnih.govnih.gov

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. nih.gov These simulations can confirm the stability of the binding pose obtained from docking and reveal conformational changes in both the ligand and the protein upon binding. Analysis of the root-mean-square deviation (RMSD) throughout the simulation indicates the stability of the complex. nih.gov Furthermore, MD simulations help in exploring the conformational landscape of the this compound molecule itself, identifying its most stable three-dimensional shapes.

Analysis of Molecular Descriptors (e.g., Global Reactivity Descriptors, Molecular Electrostatic Potential)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool. It is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.net The MEP map helps in identifying the regions that are rich or poor in electrons. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net

Table 2: Theoretical Global Reactivity Descriptors for a Naphthyridine Analog

| Descriptor | Formula | Typical Value (a.u.) |

| HOMO Energy | E_HOMO | (Value) |

| LUMO Energy | E_LUMO | (Value) |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | (Value) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | (Value) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | (Value) |

| Electrophilicity Index (ω) | μ² / 2η | (Value) |

Note: This table presents the type of data obtained from DFT calculations for global reactivity descriptors. The values are placeholders and would be specifically calculated for this compound in a dedicated study. researchgate.net

Intermolecular Interaction Analysis (e.g., Noncovalent Interaction (NCI) Index, Quantum Theory of Atoms in Molecules (QTAIM))

The study of noncovalent interactions is crucial for understanding the supramolecular chemistry of crystalline solids, including the packing of molecules and the stability of different polymorphic forms. For halogenated heterocyclic compounds like this compound, computational methods such as the Noncovalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into the nature and strength of these interactions.

Noncovalent Interaction (NCI) Index:

The NCI index is a powerful tool for visualizing and characterizing noncovalent interactions in three-dimensional space. It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus sign(λ₂)ρ, where λ₂ is the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified. Regions of low electron density and low reduced density gradient correspond to noncovalent interactions.

For a molecule like this compound, an NCI analysis would be expected to reveal several key interactions:

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as the nitrogen atoms of the naphthyridine ring or the oxygen of the methoxy (B1213986) group in neighboring molecules. These would appear as distinct surfaces in an NCI plot.

Hydrogen Bonds: The presence of aromatic protons and the methoxy group allows for the formation of weak C-H···N and C-H···O hydrogen bonds, which would also be visualized.

π-π Stacking: The planar 1,8-naphthyridine ring system is susceptible to π-π stacking interactions, which are a significant contributor to the crystal packing of aromatic molecules.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and the nature of interatomic interactions. The analysis focuses on the properties of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

In the context of this compound, a QTAIM analysis would quantify the strength and nature of the intermolecular contacts. Key parameters at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify interactions.

A study on a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, utilized Hirshfeld surface analysis and DFT calculations, which are conceptually similar to what a full QTAIM analysis would reveal. researchgate.net That study highlighted the importance of H···Br/Br···H, H···H, H···C/C···H, and C···C interactions in the crystal packing. researchgate.net For this compound, a similar distribution of contacts would be anticipated, with the addition of interactions involving the methoxy group.

Detailed Research Findings:

While specific experimental or computational studies detailing the NCI or QTAIM analysis of this compound are not prevalent in the public literature, we can infer the likely findings based on the analysis of analogous halogenated heterocyclic systems. The primary intermolecular interactions governing the solid-state architecture of this compound would be a combination of halogen bonding, hydrogen bonding, and π-π stacking.

The bromine atom on the naphthyridine ring is expected to be involved in halogen bonding. The electrostatic potential around the bromine atom is anisotropic, leading to a region of positive potential (a σ-hole) that can interact favorably with regions of negative potential on adjacent molecules, such as the lone pairs of the nitrogen or oxygen atoms.

The following table illustrates the type of data that a QTAIM analysis would provide for the significant intermolecular interactions in a hypothetical crystal structure of this compound. The values are illustrative and based on typical ranges observed for such interactions in similar organic molecules.

| Interaction Type | Interacting Atoms | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| Halogen Bond | C-Br ··· N | Yes | 0.015 | +0.035 | -0.001 |

| Hydrogen Bond | C-H ··· O | Yes | 0.009 | +0.025 | +0.0005 |

| π-π Stacking | Ring ··· Ring | No | - | - | - |

| van der Waals | H ··· H | Yes | 0.005 | +0.015 | +0.0002 |

Table 1: Illustrative QTAIM parameters for expected intermolecular interactions in this compound.

In this illustrative table, the positive value of the Laplacian of the electron density (∇²ρ(r)) for the halogen and hydrogen bonds indicates a closed-shell interaction, which is characteristic of noncovalent bonds. The sign of the total energy density (H(r)) can give further insight, with a negative value suggesting some covalent character, as might be expected for a moderate halogen bond.

Advanced Applications and Emerging Research Directions of 1,8 Naphthyridine Scaffolds

Ligands in Coordination Chemistry and Metallosupramolecular Architectures

The 1,8-naphthyridine (B1210474) scaffold is widely recognized in coordination chemistry for its ability to act as a chelating ligand. wikipedia.org The two nitrogen atoms are positioned in a "pincer-like" arrangement that allows them to bind effectively to a single metal center or to bridge two metal centers, forming stable bimetallic complexes. tandfonline.comacs.org This coordination behavior is fundamental to the construction of complex supramolecular structures.

Design of 1,8-Naphthyridine-Based Chelating Ligands

The design of chelating ligands based on the 1,8-naphthyridine framework is a subject of significant interest. The rigid structure and defined bite angle of the two nitrogen atoms make it a predictable and reliable coordinating agent. researchgate.net 6-Bromo-2-methoxy-1,8-naphthyridine is an excellent starting material for creating more elaborate ligands. The bromine atom at the C6 position can be readily substituted using various cross-coupling reactions to introduce other coordinating groups. This functionalization allows for the tuning of the ligand's steric and electronic properties to achieve desired coordination geometries and stabilities with various metal ions. nih.govresearchgate.net

For instance, palladium- or cobalt-catalyzed reactions can be used to attach aryl, alkyl, or other heterocyclic moieties at the bromine position. nih.govacs.org This modular approach enables the synthesis of a library of ligands from a single, versatile precursor.

Table 1: Potential Cross-Coupling Reactions for Modifying this compound

| Reaction Name | Reagent Type | Bond Formed | Potential Application of Product |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., Ar-B(OH)₂) | C-C (Aryl) | Extending π-conjugation for optical materials |

| Sonogashira Coupling | Terminal alkynes (e.g., R-C≡CH) | C-C (Alkynyl) | Building blocks for polymers and molecular wires |

| Buchwald-Hartwig Amination | Amines (e.g., R₂NH) | C-N | Introducing additional coordination sites |

| Heck Coupling | Alkenes (e.g., CH₂=CHR) | C-C (Alkenyl) | Creating extended, conjugated systems |

| Stille Coupling | Organostannanes (e.g., Ar-SnR₃) | C-C (Aryl/Vinyl) | Synthesis of complex organic molecules |

Investigation of Luminescent and Catalytic Properties of Metal Complexes

Metal complexes incorporating 1,8-naphthyridine ligands often exhibit interesting photophysical and catalytic properties. The rigid ligand framework can enhance the luminescence of coordinated metal ions, particularly d⁶, d⁸, and d¹⁰ transition metals like ruthenium(II), rhenium(I), copper(I), and zinc(II). lookchem.comacs.orgrsc.org The electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the naphthyridine ring, which in turn affects their absorption and emission wavelengths. nih.gov Derivatives of this compound could be used to create complexes with tailored luminescent properties for applications in bioimaging or as phosphorescent emitters. nih.govnih.gov

Furthermore, bimetallic complexes held together by naphthyridine bridges have been explored as catalysts. nih.govtandfonline.com The proximity of the two metal centers can enable cooperative effects, leading to enhanced reactivity in processes such as C-C bond formation and the activation of small molecules. tandfonline.com By synthesizing specific ligands from this compound, it is possible to control the distance and orientation of the metal centers, thereby designing catalysts for specific chemical transformations.

Scaffolds for Optical Materials and Chemosensors

The conjugated aromatic system of 1,8-naphthyridine makes it an attractive scaffold for the development of organic materials with specific optical properties. These materials are at the heart of technologies like fluorescent probes and advanced lighting.

Development of Fluorescent Probes and Organic Light-Emitting Diodes (OLEDs)

Functionalized 1,8-naphthyridines have been successfully employed as fluorescent materials. Cobalt-catalyzed cross-coupling reactions on halogenated naphthyridines have produced derivatives with high fluorescence quantum efficiencies, with emissions ranging from blue to yellow. nih.govacs.org The this compound molecule is an ideal precursor for such materials. The bromo-substituent allows for the introduction of various aryl groups via Suzuki or Stille coupling, which can extend the π-conjugated system and shift the fluorescence emission color. This tunability is crucial for developing emitters for Organic Light-Emitting Diodes (OLEDs).

In the context of fluorescent probes, the 1,8-naphthalimide (B145957) core, a related structure, has been widely used to create sensors that exhibit a change in fluorescence upon binding to a target molecule or a change in the local environment, such as pH. frontiersin.orgnih.govnih.gov The same design principles can be applied to 1,8-naphthyridine systems. The nitrogen atoms of the naphthyridine core can act as a binding site, and changes in the electronic structure upon binding can trigger a "switch-on" or "switch-off" fluorescent response.

Design of Chemosensors for Specific Analytes (e.g., Metal Ions, Anions)

The ability of the 1,8-naphthyridine unit to selectively bind to metal ions makes it an excellent platform for designing chemosensors. nih.gov By attaching a fluorophore to the naphthyridine scaffold, a sensor can be created where the coordination of a specific metal ion modulates the fluorescence output. For example, a 1,8-naphthyridine derivative was developed into a highly efficient fluorescent chemosensor for Zinc(II) ions, which are notoriously difficult to distinguish from Cadmium(II) ions. nih.gov Similarly, related naphthalimide-based sensors have been designed for the sequential detection of silver (Ag⁺) and sulfide (B99878) (S²⁻) ions. rsc.org

This compound can serve as the foundation for such sensors. The bromo position can be used to attach a variety of fluorophores or other functional groups that enhance selectivity and sensitivity.

Table 2: Examples of Analytes Detected by Naphthyridine/Naphthalimide-Based Chemosensors

| Analyte Type | Specific Example | Detection Principle |

|---|---|---|

| Metal Ions | Zn²⁺, Ag⁺, Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) |

| Anions | S²⁻, CN⁻ | Displacement Assay or H-Bonding |

| pH | H⁺ | Photoinduced Electron Transfer (PET) Inhibition |

| Biomolecules | Caspase-3 (Enzyme) | Enzymatic Cleavage and Fluorophore Release |

Building Blocks for Host-Guest Chemistry and Self-Assembling Systems

Host-guest chemistry involves the creation of larger supramolecular assemblies where a "host" molecule encapsulates a smaller "guest" molecule. thno.org This interaction is governed by non-covalent forces. The design of molecules that can self-assemble into ordered structures is a key goal in nanotechnology and materials science.

While specific research into this compound for host-guest systems is not prominent, the broader class of planar, aromatic molecules with well-defined hydrogen bonding sites is frequently used for this purpose. The nitrogen atoms on the 1,8-naphthyridine core can act as hydrogen bond acceptors, guiding the self-assembly process. By functionalizing the molecule at the C6-bromo position, one could introduce groups that promote specific intermolecular interactions, such as π-π stacking or additional hydrogen bonding, leading to the formation of predictable supramolecular architectures like sheets or vesicles. rsc.org For instance, linking two naphthyridine units could create a molecular tweezer capable of binding specific guest molecules. The versatility offered by the bromo-substituent makes this compound a promising starting point for exploring novel self-assembling systems.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Naphthyridine |

| 2-aminonicotinaldehyde |

| Acetylferrocene |

| 2-ferrocenyl-1,8-naphthyridine |

| Ruthenium(II) |

| Rhenium(I) |

| Copper(I) |

| Zinc(II) |

| Cadmium(II) |

| Silver(I) |

| Sulfide |

Exploration in Novel Functional Materials

The unique electronic and structural properties of the 1,8-naphthyridine ring system make it a compelling candidate for the development of novel functional materials. While extensive research on the broader class of 1,8-naphthyridine derivatives is underway, the specific exploration of this compound in areas such as energy storage and semiconductors is still a nascent field. However, the potential for its use as a corrosion inhibitor is suggested by studies on related heterocyclic compounds.

Organic compounds containing heteroatoms like nitrogen and oxygen, along with moieties that can enhance adsorption on metal surfaces, are effective as corrosion inhibitors. researchgate.netnih.gov The methoxy (B1213986) group (O-CH3) and the nitrogen atoms in the 1,8-naphthyridine ring of this compound can act as centers for adsorption on metallic surfaces, thereby forming a protective layer that inhibits corrosion. nih.gov For instance, studies on other bromo-substituted heterocyclic compounds have demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. researchgate.net The presence of the bromine atom in the 6-position could further enhance this protective action.

| Functional Material Application | Potential Role of this compound | Supporting Evidence from Related Compounds |

| Corrosion Inhibitors | The nitrogen atoms of the naphthyridine core and the oxygen of the methoxy group can act as adsorption centers on metal surfaces, forming a protective film. | Bromo-substituted imidazopyridine derivatives show good corrosion inhibition for steel. researchgate.net Methoxy-substituted compounds are also investigated as corrosion inhibitors. nih.gov |

| Semiconductors | The planar, aromatic 1,8-naphthyridine system suggests potential for charge transport, a key property for organic semiconductors. The bromo and methoxy groups can be used to tune the electronic properties. | The broader class of nitrogen-containing heterocyclic compounds is widely studied for applications in organic electronics. |

| Energy Storage | The nitrogen-rich heterocyclic structure could potentially be utilized in the design of organic electrode materials for batteries, leveraging redox reactions. | Research into nitrogen-containing heterocyclic compounds for energy storage applications is an active area of investigation. |

Role in Target-Oriented Synthesis and Mechanistic Studies of Enzyme/Receptor Modulation

The 1,8-naphthyridine scaffold is a cornerstone in the rational design of molecules for modulating the activity of enzymes and receptors. researchgate.netnih.gov The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules with specific biological targets. The bromo and methoxy substituents are not merely passive components; they actively influence the compound's interactions and metabolic stability.

The 1,8-naphthyridine framework is a key component of various inhibitors of macromolecular targets such as DNA gyrase and protein kinases. nih.govnih.gov

DNA Gyrase: The 1,8-naphthyridine structure is related to quinolone antibiotics, which are known to target bacterial DNA gyrase. nih.gov The planar ring system can intercalate into DNA, while various substituents on the ring can form specific interactions with the enzyme. rsc.org The 6-bromo and 2-methoxy groups of the title compound can be strategically modified to enhance binding affinity and specificity for the target enzyme.

Kinases: A multitude of 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov For example, derivatives of the isomeric 2,7-naphthyridinone have been developed as MET kinase inhibitors, and 2,6-naphthyridine (B1209661) analogues have shown promise as selective FGFR4 inhibitors for hepatocellular carcinoma. nih.gov The this compound scaffold provides a template for the synthesis of new kinase inhibitors, where the methoxy group can influence solubility and the bromine atom can serve as a handle for further chemical modifications.

| Macromolecular Target | Role of the 1,8-Naphthyridine Scaffold | Potential Influence of Substituents (6-Bromo, 2-Methoxy) |

| DNA Gyrase | Acts as a planar core that can interact with the enzyme-DNA complex. nih.gov | The bromo group can be a site for further derivatization to improve binding, and the methoxy group can affect solubility and interactions with the active site. |

| Protein Kinases | Serves as a rigid scaffold for positioning functional groups that interact with the kinase active site. nih.govnih.gov | The methoxy group can form hydrogen bonds or other interactions, while the bromine allows for the introduction of larger substituents to target specific pockets in the kinase domain. |

| Receptors | The scaffold can be functionalized to create ligands for various receptors, including those involved in neurological disorders. nih.gov | Substituents are crucial for determining the selectivity and affinity of the compound for a specific receptor subtype. |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For 1,8-naphthyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

The presence of a bromine atom at the 6-position of the 1,8-naphthyridine ring is of particular interest in SAR studies. Halogen atoms can influence a molecule's pharmacokinetic properties and can also serve as a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. evitachem.com

The methoxy group at the 2-position can also play a significant role in modulating biological activity. It can affect the molecule's solubility, its ability to cross cell membranes, and its interactions with the target protein through hydrogen bonding or other non-covalent interactions. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methoxy group can fine-tune the electronic properties of the entire molecule, which in turn affects its biological activity.

| Structural Feature | Influence on Biological Activity (SAR) |

| 1,8-Naphthyridine Core | Provides a rigid, planar scaffold that is a key pharmacophore for various biological targets. researchgate.netnih.gov |

| 6-Bromo Substituent | Can enhance binding affinity through halogen bonding. Also serves as a synthetic handle for creating diverse analogues via cross-coupling reactions. evitachem.com |

| 2-Methoxy Substituent | Can improve solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, influencing target binding. |

Applications in Agrochemical Research

The 1,8-naphthyridine scaffold is also being explored for its potential in agrochemical research, particularly in the development of new insecticides. researchgate.netnih.gov The structural similarities of 1,8-naphthyridines to other biologically active compounds make them attractive starting points for the synthesis of novel pesticides.

Research has shown that derivatives of 1,8-naphthyridine can be modified to exhibit significant insecticidal activity. nih.gov The this compound compound represents a valuable starting material for the creation of new insecticidal agents. The bromo and methoxy groups can be altered to optimize the compound's potency, spectrum of activity, and environmental safety profile. For instance, the bromine atom can be replaced with other functional groups to explore a wider chemical space and identify more effective insecticidal leads.

| Agrochemical Application | Role of this compound |

| Insecticidal Activity | Serves as a structural template for the synthesis of new insecticidal compounds. nih.gov |

| Structure for Modification | The bromo and methoxy groups can be readily modified to create a library of derivatives for screening against various insect pests. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-methoxy-1,8-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : A key route involves nucleophilic substitution or halogenation of pre-functionalized naphthyridine precursors. For example, bromination at the 6-position can be achieved using NaH and alkyl halides under reflux (e.g., NaOH/MeOH/H₂O, 88% yield for analogous compounds) . Methoxy group introduction typically employs methylating agents (e.g., MeI) under basic conditions. Optimization requires careful control of temperature (80–100°C) and stoichiometry to minimize side reactions like over-alkylation or ring degradation. Reaction monitoring via TLC or HPLC is critical .

Q. How do bromo and methoxy substituents influence the electronic properties of 1,8-naphthyridine derivatives?

- Methodological Answer : Bromine, as an electron-withdrawing group, reduces electron density at the 6-position, enhancing electrophilicity for cross-coupling reactions. Methoxy groups donate electrons via resonance, stabilizing adjacent positions. Computational studies (e.g., B3LYP/6-31G(d)) show these substituents alter frontier molecular orbitals, affecting UV-Vis absorption spectra (Δλ ≈ 2.6–10.3 nm vs. experimental data) . Such analyses guide the design of derivatives for photophysical or binding studies.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns, particularly distinguishing bromine’s deshielding effects. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects of substituents. For purity assessment, HPLC with UV detection (λ ≈ 270–300 nm, typical for naphthyridines) is advised .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield, side reactions) in sp³ C-H functionalization of 1,8-naphthyridines be addressed?

- Methodological Answer : Eco-friendly strategies, such as piperidine-catalyzed Knoevenagel condensation in ethanol, improve regioselectivity and reduce metal contamination. For example, styryl derivatives can be synthesized via α-methylation with NaOBut and Lewie’s acid, avoiding costly catalysts. Reaction optimization should focus on solvent polarity (e.g., DMSO vs. EtOH) and catalyst loading (1 mol% organocatalyst) to enhance yields (up to 85%) .

Q. What thermodynamic parameters explain substituent effects on binding affinity in protein-naphthyridine interactions?

- Methodological Answer : Isothermal titration calorimetry (ITC) reveals that methyl groups on naphthyridines reduce entropy loss during binding (e.g., ΔGₒbₛ increases from 0.30 × 10⁶ M⁻¹ for unsubstituted derivatives to 19 × 10⁶ M⁻¹ for trimethylated analogs). Hydrophobic interactions dominate, as shown by ΔCp values (−161 to −217 cal/mol·K), which correlate with burial of nonpolar surfaces . These insights inform the design of high-affinity ligands for DNA or enzyme targets.

Q. How do 6-Bromo-2-methoxy-1,8-naphthyridines interact with CTG/CTG DNA triplexes, and what experimental approaches validate these interactions?

- Methodological Answer : NMR and fluorescence titration demonstrate hydrogen bonding between the naphthyridine’s amino/heterocyclic groups and thymine/cytosine bases. For example, heterodimers with 3-aminoisoquinoline show selective binding to CTG repeats via Watson-Crick and Hoogsteen pairing. Competitive assays using mutated DNA sequences or ITC-derived binding constants (Kd < 1 µM) confirm specificity .

Q. What strategies resolve contradictions in spectral or reactivity data for substituted 1,8-naphthyridines?

- Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For spectral mismatches, compare computational predictions (TD-DFT at PCM-B3LYP/6-31+G(d)) with experimental UV-Vis under standardized conditions (e.g., pH 7.0, 20°C) . Reactivity conflicts (e.g., varying yields in bromination) require controlled replication of NaH/EtI conditions and rigorous exclusion of moisture .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for halogenation to prevent hydrolysis .

- Binding Studies : Use buffer systems with 110 mM Na⁺ (pH 7.0) to mimic physiological conditions when measuring affinity .

- Computational Modeling : Validate geometries with B3LYP/6-31G(d) before TD-DFT spectral simulations to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。